molecular formula C23H37N5O14 B13419326 N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide

N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide

Cat. No.: B13419326
M. Wt: 607.6 g/mol
InChI Key: JMGLFDPTTVFLFS-RBIMWZHDSA-N
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Description

N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl, formamido, and oxan groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of automated synthesis machines to handle the complex sequence of reactions efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The formamido groups can be reduced to amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The formamido groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. The hydroxyl groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include other glycosylated amides and hydroxylated cyclohexyl derivatives. What sets N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H37N5O14

Molecular Weight

607.6 g/mol

IUPAC Name

N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide

InChI

InChI=1S/C23H37N5O14/c29-4-15-17(36)16(28-9-34)18(37)23(40-15)42-21-11(26-7-32)1-10(25-6-31)20(19(21)38)41-22-12(27-8-33)2-13(35)14(39-22)3-24-5-30/h5-23,29,35-38H,1-4H2,(H,24,30)(H,25,31)(H,26,32)(H,27,33)(H,28,34)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19-,20+,21-,22+,23+/m0/s1

InChI Key

JMGLFDPTTVFLFS-RBIMWZHDSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC=O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC=O)O)NC=O)NC=O

Canonical SMILES

C1C(C(C(C(C1NC=O)OC2C(C(C(C(O2)CO)O)NC=O)O)O)OC3C(CC(C(O3)CNC=O)O)NC=O)NC=O

Origin of Product

United States

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